7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one
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Overview
Description
7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one is a complex organic compound that features a unique fusion of furoquinoline and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes . The reaction is carried out in butan-1-ol, which is strictly regioselective but not stereoselective, resulting in mixtures of cis- and trans-isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential for forming supramolecular architectures through hydrogen bonding and π-π interactions makes it useful in the design of new materials.
Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1-benzofuran-5-yl derivatives: These compounds share the benzofuran moiety and exhibit similar chemical properties.
1,3-benzodioxole derivatives: Compounds with the benzodioxole ring system also show comparable reactivity and applications.
Uniqueness
What sets 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one apart is its fused ring system, which combines the properties of both furoquinoline and benzodioxole. This unique structure provides distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H15NO6 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C20H15NO6/c1-23-11-3-4-13-12(7-11)17(18-14(21-13)8-25-20(18)22)10-5-15(24-2)19-16(6-10)26-9-27-19/h3-7H,8-9H2,1-2H3 |
InChI Key |
OQDIMMJKGVJFGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3COC(=O)C3=C2C4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
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